4-O-Feruloylquinic acid

Description

Overview of Hydroxycinnamoylquinic Acids and Their Isomers

Hydroxycinnamoylquinic acids (HCQAs) are a group of polyphenolic compounds synthesized by plants and some microorganisms. mdpi.comnih.gov They are esters formed from a hydroxycinnamic acid, such as p-coumaric, caffeic, ferulic, or sinapic acid, and (-)-quinic acid. mdpi.com The esterification can occur at positions 3, 4, or 5 of the quinic acid moiety, leading to various positional isomers. researchgate.net This structural variability, along with the potential for cis/trans isomerization of the hydroxycinnamic acid double bond, contributes to a large number of possible HCQA isomers. researchgate.net These compounds are often broadly referred to as chlorogenic acids, a term that encompasses a wide array of derivatives and isomers. mdpi.com

Significance of Feruloylquinic Acids in Plant Metabolism and Research

Feruloylquinic acids (FQAs) are a subset of HCQAs where the hydroxycinnamic acid is specifically ferulic acid. These compounds play a crucial role in plant metabolism, notably as intermediates in the biosynthesis of lignin, a complex polymer essential for structural support in plants. mdpi.com Their presence is not limited to structural roles; FQAs and other HCQAs are recognized as biologically active dietary compounds with a range of therapeutic properties, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. mdpi.comnih.govnih.gov This has spurred significant research interest in their extraction from natural sources and potential biotechnological production. mdpi.comnih.gov

Rationale for Comprehensive Research on the 4-O-Feruloylquinic Acid Isomer

While several positional isomers of feruloylquinic acid exist, the this compound isomer warrants specific and comprehensive investigation for several reasons. Its distinct substitution pattern on the quinic acid ring can lead to unique chemical and biological properties compared to its more commonly studied 3-O- and 5-O- counterparts. Understanding the specific structure-activity relationships of the 4-O-isomer is crucial for elucidating its precise role in plant biochemistry and its potential applications. Furthermore, accurate identification and quantification of this compound in various plant and food sources are essential for assessing dietary intake and for its potential use as a biomarker. medchemexpress.comfoodb.ca

Scope and Objectives of the Research Outline

This article aims to provide a focused and detailed examination of this compound. The primary objectives are to:

Detail the chemical structure and properties of this compound.

Explore its natural occurrence and biosynthetic pathways.

Discuss the analytical methodologies for its identification and quantification.

Review its reported biological activities and potential applications in research.

This comprehensive overview will contribute to a deeper understanding of this specific isomer and its significance in the broader context of natural products research.

Table 1: Chemical Properties of Feruloylquinic Acid Isomers

| Property | 3-O-Feruloylquinic acid | This compound |

| Molecular Formula | C17H20O9 | C17H20O9 |

| Molecular Weight | 368.3 g/mol | 368.3 g/mol |

| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |

| CAS Number | 62929-69-5 | 2613-86-7 |

Data sourced from PubChem CID 9799386 and 10177048. nih.govnih.gov

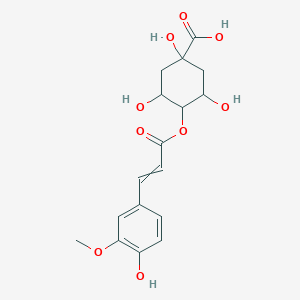

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMFDSJJVNQXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Natural Occurrence and Distribution of 4 O Feruloylquinic Acid

Identification in Plant Species

The identification of 4-O-feruloylquinic acid in plant matter is typically achieved through advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govnih.gov Tandem mass spectrometry (MS/MS) is particularly crucial for distinguishing between the different FQA isomers. For instance, this compound is characterized by a distinct fragmentation pattern, often yielding an abundant product ion at m/z 173, which represents the quinic acid moiety after a water loss. nih.govnih.gov

This compound, as part of the broader class of chlorogenic acids, has been identified in numerous plant families. Notable families include:

Asteraceae (Compositae): Species within this family, such as Artemisia campestris, have been shown to contain this compound. nih.gov

Rubiaceae: This family, which includes the economically important coffee plant (Coffea sp.), is a well-documented source of all three FQA isomers, including the 4-O- variant. scielo.brfrontiersin.org

Rosaceae: This family, containing many common fruits like plums, peaches, and apricots, is known to produce feruloylquinic acids. nih.gov However, studies suggest that in many Prunus species, the 3-O- isomer is often more dominant than the 4-O- isomer. nih.gov

Juncaceae: The compound has been identified in species like Juncus decipiens. e-nps.or.kr

Rutaceae: The bark of Phellodendron amurense is a known source of this compound. mdpi.comnih.gov

Stemonaceae: this compound has been isolated from plants in this family, such as Stemona japonica. chemfaces.comnih.gov

This compound is a natural constituent of various foods and drinks that are part of the human diet. Its presence has been confirmed in:

Coffee: Both green and roasted coffee beans, including Coffea arabica and Coffea canephora (Robusta), contain this compound, although it is considered a minor chlorogenic acid compared to caffeoylquinic acids. scielo.brresearchgate.net

Sweet Potato (Ipomoea batatas): The vine tips of both conventional and vegetable sweet potatoes are a significant source of this compound. nih.gov In fact, research indicates it is the most abundant FQA isomer in this part of the plant. nih.gov It has also been detected in the stem. jst.go.jp

Phellodendri Amurensis Cortex: The dried bark of the Amur cork tree (Phellodendron amurense) contains notable amounts of this compound alongside its 3-O- isomer. mdpi.comnih.gov

Juncus decipiens: This freshwater plant, used in traditional medicine, has been found to contain both 4-O- and 5-O-feruloylquinic acid. e-nps.or.krresearchgate.net

European Plum (Prunus domestica): Feruloylquinic acid isomers, including the 4-O- position, have been identified in plums. semanticscholar.orgresearchgate.net

Peach (Prunus persica): This fruit is another member of the Prunus genus where this compound is found.

Jostaberry (Ribes nidigrolaria): This hybrid of blackcurrant and gooseberry is a known source of the compound.

Apricot (Prunus armeniaca): The leaves of the apricot tree have been shown to contain both 3-O- and 4-O-feruloylquinic acids. nih.gov

Blackcurrant (Ribes nigrum): This berry is also a documented source.

Carrot (Daucus carota): Black carrots, in particular, have been identified as containing 3-O-feruloylquinic acid and this compound as predominant hydroxycinnamic acids.

Robusta Coffee (Coffea canephora): As one of the main varieties of coffee, Robusta beans contain this compound. researchgate.net

Sour Cherry (Prunus cerasus): Feruloylquinic acid isomers have been detected in sour cherries. semanticscholar.org

Ongoing phytochemical research continues to identify this compound in new botanical sources. Recent studies have reported its presence in:

Stemona japonica : This is the first time the compound has been isolated from the Stemona species. chemfaces.comnih.gov

Artemisia campestris : The hydroalcoholic extract of this plant, native to the Algerian Sahara, was found to contain this compound. nih.gov

Ruta chalepensis and Asteriscus graveolens : The compound has been tentatively identified in these underutilized plant species, which have a history of use in traditional medicine. mdpi.comfrontiersin.org

Juncus decipiens : A recent investigation marked the first report of this compound in this species. e-nps.or.kr

Quantitative Analysis of this compound in Natural Matrices

The concentration of this compound varies significantly among different plants and even different parts of the same plant. Quantitative analyses provide insight into its abundance.

Isomeric Profiles and Relative Abundance in Diverse Sources

This compound rarely occurs in isolation. It is typically found with its positional isomers, 3-O-feruloylquinic acid (3-FQA) and 5-O-feruloylquinic acid (5-FQA). The ratio of these isomers can be characteristic of the plant source.

For example, in sweet potato vine tips, 4-FQA is the most abundant isomer by a significant margin. nih.gov In contrast, studies on coffee show that while all three isomers are present, 5-FQA is the most dominant in green beans, and roasting causes some isomerization, leading to an increase in the relative amounts of 3-FQA and 4-FQA. scielo.brresearchgate.net In many species of the Rosaceae family, such as plums, the 3-isomer tends to be the most prevalent. nih.gov

Iii. Biosynthesis and Metabolic Pathways of 4 O Feruloylquinic Acid in Biological Systems

Plant Biosynthesis Pathways

In plants, 4-O-feruloylquinic acid is synthesized through a series of enzymatic steps that begin with the amino acid L-phenylalanine. techscience.com The entire process is a sophisticated network of reactions occurring in various cellular compartments, with the final products often stored in vacuoles. nih.gov

Phenylpropanoid Pathway Intermediates and Enzymes

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which provides the necessary precursors. evitachem.comcaldic.com This pathway begins with the deamination of L-phenylalanine by the enzyme Phenylalanine Ammonia Lyase (PAL) to produce trans-cinnamic acid. techscience.comcaldic.com This initial step is a critical entry point for the entire class of phenylpropanoid compounds.

Following its formation, trans-cinnamic acid is hydroxylated by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid. caldic.comrsc.org The subsequent activation of p-coumaric acid to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, is catalyzed by 4-Coumaroyl-CoA Ligase (4CL) . caldic.comrsc.org p-Coumaroyl-CoA serves as a central branch point, directing metabolic flow towards various classes of phenylpropanoids, including flavonoids, lignins, and the hydroxycinnamoyl-quinic acids. rsc.orgcore.ac.uk

From p-coumaroyl-CoA, the pathway can proceed through several steps to form feruloyl-CoA, the direct acyl donor for feruloylquinic acid synthesis. This involves hydroxylation and methylation reactions. For instance, p-coumaroyl-CoA can be hydroxylated to caffeoyl-CoA by p-coumaroyl-3'-hydroxylase (C3H) . rsc.org Caffeoyl-CoA is then methylated by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA. techscience.com This feruloyl-CoA is then esterified with quinic acid to form feruloylquinic acid. evitachem.comnih.gov

Table 1: Key Enzymes and Intermediates in the Phenylpropanoid Pathway Leading to Feruloylquinic Acid Precursors

| Enzyme | Abbreviation | Function | Precursor | Product |

| Phenylalanine Ammonia Lyase | PAL | Deamination | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumaroyl-CoA Ligase | 4CL | CoA ligation | p-Coumaric acid | p-Coumaroyl-CoA |

| p-coumaroyl-3'-hydroxylase | C3H | Hydroxylation | p-Coumaroyl-CoA | Caffeoyl-CoA |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylation | Caffeoyl-CoA | Feruloyl-CoA |

Role of Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT)

A pivotal enzyme in the final step of feruloylquinic acid biosynthesis is Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) . nih.govmdpi.com HQT belongs to the BAHD family of acyl-CoA-dependent acyltransferases and is a key catalyst in the production of chlorogenic acids (CGAs), a class that includes feruloylquinic acids. nih.govbiorxiv.org Its primary role is to catalyze the transfer of a hydroxycinnamoyl group, such as a feruloyl group from feruloyl-CoA, to the hydroxyl group of quinic acid, forming an ester linkage. techscience.comresearchgate.net

The activity of HQT is considered a rate-limiting step in CGA biosynthesis in many plants. techscience.com Studies in various plant species, including coffee and sweet potato, have confirmed that HQT is one of the most important enzymes for the synthesis of caffeoylquinic acids and, by extension, other related compounds like feruloylquinic acids. techscience.comnih.gov The enzyme essentially directs the flow of activated hydroxycinnamic acids towards esterification with quinic acid, representing a crucial commitment step in the pathway. mdpi.com

Enzymatic Reactions and Substrate Specificity

The reaction catalyzed by HQT is a reversible transesterification. nih.gov In the forward reaction, it uses a hydroxycinnamoyl-CoA thioester (e.g., feruloyl-CoA) as the acyl donor and quinic acid as the acyl acceptor. researchgate.net

Feruloyl-CoA + Quinic Acid ⇌ Feruloylquinic Acid + Coenzyme A

The specificity of HQT can vary between plant species. While it is central to CGA biosynthesis, its affinity for different hydroxycinnamoyl-CoA substrates (p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA) can differ. google.com Research on HQT from coffee has shown it can utilize various substrates, but it most efficiently catalyzes the reaction between caffeoyl-CoA and quinic acid to form 5-O-caffeoylquinic acid (5-CQA). nih.gov However, it also demonstrates activity with other substrates, leading to the formation of compounds like feruloylquinic acid.

Interestingly, structural and biochemical studies have revealed that HQT and its close relative, hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT), have distinct but overlapping substrate preferences. biorxiv.org HQT preferentially uses quinic acid as the acyl acceptor, whereas HCT favors shikimic acid. biorxiv.org The specificity is determined by key amino acid residues within the enzyme's active site. nih.gov Furthermore, research has shown that HQT can catalyze the reverse reaction, converting a chlorogenic acid and CoA into its corresponding hydroxycinnamoyl-CoA and quinic acid, with some studies noting the reverse reaction can be more efficient under certain conditions. nih.gov

Genetic and Transcriptional Regulation of Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic and transcriptional levels. The expression of structural genes encoding the biosynthetic enzymes, such as PAL, C4H, 4CL, and HQT, is controlled by a complex network of transcription factors (TFs). techscience.comnih.gov

Key transcription factor families implicated in regulating the phenylpropanoid pathway and, consequently, feruloylquinic acid synthesis include MYB , bHLH , WRKY , and ERF . techscience.comnih.gov These TFs bind to specific recognition sites in the promoter regions of the structural genes, thereby activating or repressing their transcription. mdpi.com

For example, R2R3-MYB transcription factors have been shown to be significant regulators. nih.gov In Populus tomentosa, an MYB114 transcription factor was found to be associated with the abundance of 5-O-caffeoylquinic acid. nih.gov In coffee, distinct MYB TFs were found to activate genes in the phenylpropanoid pathway, leading to high levels of CGAs. core.ac.uk Similarly, light intensity has been shown to regulate CGA biosynthesis through the modulation of MIKC, MYB, and SBP family transcription factors. mdpi.com This intricate regulatory system allows the plant to modulate the production of these compounds in response to developmental cues and environmental stresses. nih.gov

Elucidation of Specific Branching Pathways Leading to Feruloylquinic Acids

The biosynthesis of the various isomers of feruloylquinic acid, including this compound, occurs through several interconnected branching pathways. The formation can occur via different routes, often referred to as the "quinate shunt" or the "shikimate shunt". mdpi.comnih.gov

Direct Acylation Route: In one primary route, ferulic acid is first synthesized from p-coumaric acid through hydroxylation and methylation. It is then activated to feruloyl-CoA by 4CL. Finally, HQT catalyzes the esterification of feruloyl-CoA with quinic acid. mdpi.comnih.gov

Modification of Pre-formed Esters (Quinate Shunt): An alternative pathway involves the initial formation of p-coumaroylquinic acid from p-coumaroyl-CoA and quinic acid, catalyzed by HQT. rsc.orgmdpi.com This ester is then sequentially hydroxylated and methylated on the acyl moiety to form caffeoylquinic acid and subsequently feruloylquinic acid. The hydroxylation is carried out by an enzyme like p-coumaroyl ester 3'-hydroxylase (C3'H). rsc.org

Methylation of Caffeoylquinic Acid: There is evidence that feruloylquinic acid can also be formed by the direct methylation of caffeoylquinic acid. nih.gov This reaction would be catalyzed by an O-methyltransferase (OMT) that uses caffeoylquinic acid as a substrate. This suggests a potential competition in the metabolic pathway between the synthesis of caffeoylquinic acid and its conversion to feruloylquinic acid. nih.govmdpi.com

The prevalence of each route can vary depending on the plant species and tissue type, contributing to the diverse profiles of hydroxycinnamoyl-quinic acids observed in nature. rsc.org

Microbial Biosynthesis and Biotransformation

While plants are the primary synthesizers of hydroxycinnamoyl-quinic acids (HCQAs), some microorganisms are also capable of producing these compounds. mdpi.comnih.gov More commonly documented is the role of microorganisms, particularly the gut microbiota, in the biotransformation and metabolism of these compounds after consumption.

When compounds like this compound are ingested, they are subjected to enzymatic transformation by the gut microflora. sciopen.com The primary reaction is the hydrolysis of the ester bond by microbial esterases, releasing ferulic acid and quinic acid. imreblank.ch

Following this initial hydrolysis, the released ferulic acid can undergo further microbial metabolism. These biotransformation steps can include:

Reduction of the propenoic acid side chain.

Demethylation of the methoxy (B1213986) group.

Dehydroxylation of the phenolic ring.

Studies investigating the in vitro microbial biotransformation of related chlorogenic acids have identified numerous metabolites, including dihydroferulic acid and homovanillic acid. sciopen.com This microbial activity is crucial as it breaks down the complex dietary polyphenols into smaller, more readily absorbable phenolic acids, which are then further metabolized by the host.

In Vitro Enzymatic Biotransformation and Metabolism Studies

The biotransformation of this compound and its isomers is a critical area of research for understanding their bioavailability and biological activity. In vitro studies using simulated biological systems and isolated enzymes have provided significant insights into their metabolic fate.

Phase II metabolism involves the conjugation of compounds with endogenous molecules to increase their water solubility and facilitate excretion. For feruloylquinic acids, sulfation has been identified as a potential major metabolic pathway.

In a pivotal in vitro study investigating the Phase II metabolism of the related compound 5-O-feruloylquinic acid, researchers incubated the compound with selected human sulfotransferases (SULTs) and uridine (B1682114) 5'-diphosphoglucuronosyltransferases (UGTs). The results demonstrated that sulfation can occur on the ferulic acid portion of the molecule. acs.orgnih.gov Specifically, incubation with human SULT1A1 and SULT1E1 resulted in the formation of 5-O-feruloylquinic acid 4'-O-sulfate. nih.govbiocrick.com This finding was unequivocally confirmed by comparing the HPLC and MS data of the metabolite with a synthetically created authentic standard. acs.org

Conversely, in the same study, no glucuronide conjugates were detected after incubating 5-O-feruloylquinic acid with human UGT1A1 and UGT1A9, two key enzymes in the glucuronidation pathway. acs.orgnih.gov This suggests that sulfation, rather than glucuronidation, may be the more prominent Phase II metabolic route for feruloylquinic acids in humans, although further research is needed to confirm this for the 4-O-isomer specifically. nih.govbiocrick.com Other research also indicates that sulfation is a more efficient and high-affinity pathway for the metabolism of hydroxycinnamic acids in the liver compared to glucuronidation. mdpi.com

| Metabolic Pathway | Enzymes Tested | Metabolite Formed | Outcome |

|---|---|---|---|

| Sulfation | Human SULT1A1, SULT1E1 | 5-O-feruloylquinic acid 4'-O-sulfate | Detected and confirmed acs.orgnih.gov |

| Glucuronidation | Human UGT1A1, UGT1A9 | Not applicable | No glucuronide conjugates detected acs.orgnih.gov |

The stability of this compound during its transit through the gastrointestinal tract is a key determinant of its absorption and subsequent physiological effects. Studies using simulated digestion models have shown that hydroxycinnamic acids, including feruloylquinic acid isomers, can be unstable.

In a study on black carrot polyphenols, this compound was found to be one of the predominant hydroxycinnamic acids present. mdpi.com During a simulated in vitro gastrointestinal digestion process, the stability of this compound varied by phase. The study noted that hydroxycinnamic acids like this compound were more unstable under oral conditions compared to other phases. mdpi.com This instability is largely attributed to enzymatic hydrolysis, where the ester bond linking ferulic acid and quinic acid is cleaved. mdpi.comencyclopedia.pub

The primary products of this hydrolysis are ferulic acid and quinic acid. mdpi.com Research indicates that the hydrolysis of caffeoylquinic acids, which are structurally similar, can occur in the stomach or upper gastrointestinal tract, with some isomers being more readily hydrolyzed than others by intestinal esterases. mdpi.com Furthermore, conditions present during extraction and processing, such as changes in pH, can also lead to the degradation and isomerization of these compounds, converting 4-O-isomers to other forms like 3-O- or 5-O-caffeoylquinic acid. mdpi.com

| Digestion Phase | Observed Stability/Transformation | Key Process |

|---|---|---|

| Oral | Relatively unstable, with remaining amounts between 15.4%–84.6% mdpi.com | Enzymatic hydrolysis into ferulic acid and p-coumaric acid mdpi.com |

| Gastric | Subject to further transformation | pH- and enzyme-mediated hydrolysis |

| Intestinal | Bioaccessible, with increased release from the food matrix due to pH and enzymes mdpi.com | Hydrolysis by intestinal esterases mdpi.com |

Specific enzymes are responsible for the metabolic transformations of feruloylquinic acids. The biotransformation pathways are primarily driven by esterases, which catalyze hydrolysis, and sulfotransferases, which mediate Phase II conjugation.

Esterases : Carboxylesterases, such as chlorogenate esterase, play a crucial role in the hydrolysis of the ester bond in feruloylquinic acids. mdpi.com This action releases free ferulic acid and quinic acid. encyclopedia.pub This enzymatic activity is present in the gastrointestinal tract and is also utilized by gut microbiota. encyclopedia.pub Hog liver esterase (HLE) has been shown to selectively hydrolyze chlorogenic acid lactones while leaving the parent chlorogenic acids intact, demonstrating the specificity enzymes can have. researchgate.net

Sulfotransferases (SULTs) : As established in in vitro studies, human SULTs are capable of catalyzing the sulfation of the feruloyl moiety. acs.orgnih.gov The specific isoforms SULT1A1 and SULT1E1 have been confirmed to produce 5-O-feruloylquinic acid 4'-O-sulfate from its parent compound. nih.gov

Uridine 5'-diphosphoglucuronosyltransferases (UGTs) : While UGTs are major enzymes in Phase II metabolism for many phenolic compounds, studies on 5-O-feruloylquinic acid using human UGT1A1 and UGT1A9 did not result in the formation of glucuronides. acs.orgnih.gov This suggests a limited role for these specific UGT isoforms in the direct glucuronidation of intact feruloylquinic acids.

Detection and Profiling of Metabolites in Biological Fluids (non-clinical)

Advanced analytical techniques are essential for identifying and quantifying the metabolites of this compound in biological samples. Non-clinical studies, often involving the analysis of plasma or cell culture media, have successfully profiled these compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method used for this purpose. researchgate.net This powerful technique allows for the separation of different isomers and the identification of metabolites based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. researchgate.netrsc.org For instance, 3-O- and 4-O-feruloylquinic acids can be distinguished by their base peaks in MS/MS spectra, which are typically m/z 193 and m/z 173, respectively. researchgate.net

Non-clinical metabolite profiling has identified several key metabolic products of feruloylquinic acids:

Sulfated Conjugates : In line with in vitro enzymatic studies, sulfated forms of feruloylquinic acid have been detected. For example, metabolites with a mass 80 Da higher than the parent compound, corresponding to the addition of a sulfate (B86663) group (SO₃), have been characterized in plasma samples. rsc.org

Hydrolysis Products : Free ferulic acid is a commonly detected metabolite resulting from the enzymatic cleavage of the ester bond. mdpi.com

Further Metabolites : The released ferulic acid can itself undergo further Phase II metabolism, leading to the detection of ferulic acid sulfates and glucuronides in biological fluids. mdpi.commdpi.com Reduced forms, such as dihydroferulic acid and its conjugates, have also been identified, typically arising from metabolism by colonic microbiota. mdpi.com

These profiling studies confirm that while intact this compound can be absorbed, it is also extensively metabolized through hydrolysis and sulfation. mdpi.comhmdb.ca

Iv. Chemical Synthesis and Derivatization of 4 O Feruloylquinic Acid and Its Analogs

Total Chemical Synthesis Methodologies

Total chemical synthesis provides a reliable route to obtain pure 4-O-feruloylquinic acid and its analogs, allowing for structural confirmation and biological evaluation. Key methodologies include regioselective esterification and Knoevenagel condensation.

One of the primary methods for synthesizing this compound involves the regioselective esterification of quinic acid with a ferulic acid derivative. researchgate.netresearchgate.net This approach requires the strategic use of protecting groups to ensure that the feruloyl group is introduced at the desired C-4 hydroxyl position of the quinic acid backbone.

The regioselectivity of the esterification is a critical challenge. In some cases, direct esterification of unprotected quinic acid with a protected hydroxycinnamoyl derivative can lead to a mixture of mono-substituted isomers at positions 1, 3, 4, and 5. mdpi.com Therefore, the use of suitably protected quinic acid derivatives is essential for directing the reaction to the C-4 position. researchgate.netresearchgate.net

The Knoevenagel condensation offers an alternative and versatile route for the synthesis of feruloylquinic acid derivatives. researchgate.netrsc.org This reaction typically involves the condensation of a suitably protected quinic acid malonate ester with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to form the characteristic (E)-double bond of the feruloyl moiety. rsc.org

One optimized synthesis of 5-O-feruloylquinic acid utilizes this strategy, achieving a total yield of 19% without the need for protecting the hydroxyl groups of the vanillin reactant. mdpi.comrsc.org This method is noted for its efficiency and versatility, making it adaptable for the preparation of potential human metabolites of these compounds. rsc.org The Knoevenagel-Doebner reaction, a variation of this condensation, can be performed using various catalysts, such as piperidine (B6355638) or proline, and can be assisted by microwave irradiation to improve yields and reaction times. researchgate.netscirp.orgencyclopedia.pub The reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome and can even be tuned to promote decarboxylation of the resulting cinnamic acid derivative under mild conditions. scirp.org

For instance, the condensation of vanillin with malonic acid using proline as a catalyst in ethanol (B145695) has been studied to optimize the production of ferulic diacid, an intermediate in some synthetic pathways. mdpi.com Similarly, microwave-assisted Knoevenagel–Doebner condensation of vanillin with malonic acid and piperidine in dimethylformamide has been shown to produce ferulic acid in high yields (89%). encyclopedia.pub

For Knoevenagel condensation strategies, optimization of parameters such as temperature, reaction time, and the equivalents of reactants and catalysts is key. mdpi.com Design of experiment (DoE) approaches have been used to systematically investigate the impact of these variables on the conversion to the desired product. mdpi.com For example, the synthesis of ferulic diacid from vanillin and malonic acid was optimized using a D-optimal design, which helped in identifying the most influential parameters. mdpi.com

The purification of the final products is another area for optimization. For both methods, purification often involves chromatographic techniques followed by recrystallization to obtain the pure feruloylquinic acid isomers. researchgate.netmdpi.com

| Parameter | Regioselective Esterification | Knoevenagel Condensation |

| Key Reactants | Protected quinic acid, activated ferulic acid | Protected quinic acid malonate ester, vanillin |

| Reported Overall Yield (4-FQA) | 15% researchgate.net | Not explicitly reported for 4-FQA, but 19% for 5-FQA mdpi.comrsc.org |

| Key Challenge | Achieving high regioselectivity | Controlling side reactions and purification |

| Optimization Focus | Protecting group strategy, coupling reagents | Catalyst, solvent, temperature, reaction time mdpi.com |

Enzymatic Synthesis Approaches

Enzymatic synthesis presents a green and highly selective alternative to chemical synthesis for producing chlorogenic acids and their derivatives. Enzymes can catalyze reactions under mild conditions, often with high regioselectivity and stereoselectivity, which can simplify purification processes.

While specific enzymatic synthesis of this compound is not widely detailed, the broader enzymatic production of hydroxycinnamoyl-quinic acids (HCQAs) provides a relevant framework. The key enzymes in the natural biosynthesis of these compounds in plants, such as hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), are of significant interest. mdpi.com HQT catalyzes the transesterification of a hydroxycinnamoyl-CoA ester (like feruloyl-CoA) with quinic acid. mdpi.commdpi.com

In vitro enzymatic systems can be designed to mimic these natural pathways. For example, a reaction mixture could contain quinic acid, ferulic acid, coenzyme A, and the necessary ligase (like 4-coumarate:CoA ligase, 4CL) and transferase (HQT) enzymes to produce feruloylquinic acids. The biosynthesis in plants can follow several routes, with the "quinate shunt" involving the conversion of p-coumaroyl-CoA to p-coumaroyl-quinic acid, followed by modifications to yield feruloylquinic acid. nih.gov

Additionally, esterases can be used for the hydrolysis of related compounds. For instance, chlorogenate esterase has been shown to hydrolyze chlorogenic acid lactones, which are structurally related to feruloylquinic acid. imreblank.ch While this is a hydrolytic application, the reverse reaction (esterification) could potentially be harnessed under specific conditions. The nature of the ester side-chain (e.g., caffeic vs. ferulic) has been noted to impact the reaction kinetics of enzymatic hydrolysis. imreblank.ch

The development of engineered microorganisms capable of producing HCQAs is an emerging area of biotechnology that holds promise for the sustainable production of these compounds. mdpi.comnih.gov

Synthesis of Isomers and Structural Analogs for Research Purposes

The synthesis of various isomers and structural analogs of this compound is essential for structure-activity relationship studies and for use as analytical standards. The lack of commercially available standards for many of these compounds necessitates their chemical synthesis. researchgate.net

Efficient synthetic routes have been developed not only for this compound but also for its 3-O and 5-O isomers. researchgate.net The synthetic strategy often relies on the same core methodologies, such as regioselective esterification, but with different protecting group schemes to direct the esterification to the desired hydroxyl group on the quinic acid ring. researchgate.net For example, by carefully choosing which hydroxyl groups of quinic acid to protect, chemists can selectively synthesize the 3-O, 4-O, or 5-O-feruloylquinic acid isomer. researchgate.net

Beyond positional isomers, other structural analogs can be synthesized. This includes derivatives with different hydroxycinnamic acids (e.g., caffeic acid, p-coumaric acid) or modified quinic acid backbones. researchgate.net The synthesis of new dicinnamoyl deoxy quinic acid esters, for instance, has been achieved using a 4-deoxy quinic acid triol intermediate. researchgate.net These analogs are valuable tools for investigating the biological activities of this class of compounds.

Synthesis of Metabolites and Conjugates

Understanding the metabolic fate of this compound in humans is crucial for assessing its bioavailability and biological effects. To this end, the chemical synthesis of potential metabolites, such as sulfated and glucuronidated conjugates, is necessary for their unequivocal identification in biological samples. nih.govacs.orgacs.org

The first chemical synthesis of 5-O-feruloylquinic acid 4'-O-sulfate and 5-O-feruloylquinic acid 4'-O-glucuronide has been reported. nih.govacs.org The synthesis of the sulfated metabolite involved the reaction of a protected vanillin derivative with a sulfating agent, followed by a Knoevenagel-type condensation and subsequent deprotection steps. acs.org For the glucuronidated metabolite, a glucuronic acid donor was coupled with a protected vanillin derivative, which was then used in a condensation reaction. acs.org

These synthetic standards are invaluable for in vitro metabolism studies. For example, by incubating feruloylquinic acids with human sulfotransferases (SULTs) and uridine (B1682114) 5'-diphosphoglucuronosyltransferases (UGTs), researchers can identify the metabolites formed by comparing their chromatographic and mass spectrometric data with those of the authentic synthetic standards. nih.govacs.orgebi.ac.uk Such studies have suggested that sulfation on the ferulic acid moiety may be a major metabolic pathway for feruloylquinic acids in humans. nih.govacs.org

Derivatization for Enhanced Research Utility (e.g., solubility, analytical tagging)

The inherent physicochemical properties of this compound, while suitable for its natural role, can present challenges in various research contexts. Its moderate polarity and lack of strong fluorophores can limit its utility in certain analytical techniques and in vitro or in vivo experimental systems. To overcome these limitations, chemical derivatization offers a powerful strategy to modify the molecule, thereby enhancing its solubility, improving its detectability, and enabling more sophisticated research applications. These modifications typically target the reactive functional groups of the molecule, namely the hydroxyl groups, the carboxylic acid moiety, and the phenolic group of the feruloyl residue.

Improving Solubility and Bioavailability

One common strategy is esterification of the free hydroxyl or carboxylic acid groups. For instance, creating simple alkyl esters (e.g., methyl or ethyl esters) at the carboxylic acid position can increase lipophilicity, potentially improving membrane permeability in cell-based studies. chemfaces.com Conversely, to enhance aqueous solubility, more polar moieties can be introduced. A key example from related hydroxycinnamic acids is the synthesis of feruloylated glycerol, which demonstrates significantly higher water solubility than the parent ferulic acid. scispace.com This suggests that esterifying one of the hydroxyl groups of the quinic acid moiety in this compound with a polar group could similarly enhance its utility in aqueous buffer systems.

Another advanced approach to improve bioavailability for in vivo research is the formation of glycosides or encapsulation into liposomes. The synthesis of 3-O-feruloyl glucoside has been reported, indicating that glycosylation of the feruloyl moiety is a feasible strategy. acs.org Such glycosides can exhibit altered absorption and distribution profiles. Similarly, formulating related compounds like chlorogenic acid into liposomes has been shown to enhance oral bioavailability, a technique directly applicable to creating research tools for studying the in vivo effects of this compound.

Derivatization for Analytical Tagging

For many research applications, particularly in metabolism and quantitative analysis, it is essential to trace and accurately measure the concentration of this compound and its metabolites. Derivatization for analytical tagging involves the introduction of a specific chemical label that can be easily and sensitively detected.

Isotopic Labeling: One of the most powerful analytical tools is the use of stable isotope-labeled internal standards for mass spectrometry-based quantification. The synthesis of isotopically labeled analogs, such as with Carbon-13 (¹³C) or Deuterium (²H), provides a "heavy" version of the analyte that is chemically identical but mass-shifted. This allows for precise correction of matrix effects and variations in sample processing and instrument response. For example, ¹³C₃-labeled chlorogenic acid (3-O-caffeoylquinic acid) is commercially available and used in metabolic studies. medchemexpress.com Following established synthetic routes for feruloylquinic acids, it is feasible to incorporate ¹³C-labeled precursors, such as labeled ferulic acid or quinic acid, to produce isotopically labeled this compound. frontiersin.org This would be an invaluable tool for pharmacokinetic and metabolomic research.

| Derivative Type | Purpose | Potential Synthetic Strategy | Research Application |

| Methyl/Ethyl Ester | Increase lipophilicity | Esterification of the carboxylic acid group. | Cell-based assays, membrane permeability studies. |

| Glycoside | Alter solubility and bioavailability | Coupling with a protected sugar moiety, followed by deprotection. acs.org | In vivo studies, absorption and metabolism research. |

| Isotopically Labeled (e.g., ¹³C, ²H) | Internal standard for MS | Synthesis using isotopically labeled ferulic acid or quinic acid precursors. medchemexpress.comfrontiersin.org | Quantitative analysis, pharmacokinetics, metabolomics. |

| Fluorescent Tagged | Enable fluorescence detection | Coupling with a fluorescent dye (e.g., NBD, fluorescein) at a hydroxyl or carboxyl group. nih.gov | Bioimaging, high-sensitivity HPLC-fluorescence analysis. |

| Sulfated/Glucuronidated | Authentic metabolite standard | Chemical synthesis involving protection/deprotection steps and reaction with sulfating or glucuronidating agents. researchgate.net | Metabolism studies, identification of in vivo conjugates. researchgate.net |

Fluorescent Tagging: For applications requiring high sensitivity or visualization in biological systems (bioimaging), a fluorescent tag can be chemically attached to the this compound molecule. This process, known as fluorescent labeling, involves reacting a functional group on the target molecule with a fluorescent dye. The hydroxyl and carboxylic acid groups on this compound are potential sites for such conjugation. For instance, fluorescent analogues of other complex biomolecules, like glycocholic acid, have been synthesized by attaching fluorophores such as 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) or fluorescein. nih.gov A similar strategy could be employed for this compound, enabling its detection at very low concentrations by HPLC with fluorescence detection or its visualization within cells using fluorescence microscopy.

Synthesis of Metabolite Standards: A crucial aspect of drug metabolism and nutrition research is the unequivocal identification of metabolites formed in vivo. Following consumption, phenolic compounds like this compound are often metabolized into sulfated and glucuronidated conjugates. researchgate.net To confirm the identity of these metabolites detected in biological fluids, authentic analytical standards are required. The chemical synthesis of these potential metabolites, such as this compound-sulfate or this compound-glucuronide, represents a vital form of derivatization for research utility. These synthetic standards allow for direct comparison of retention times and mass spectra with experimental samples, ensuring accurate metabolite identification. researchgate.net

V. Analytical Methodologies for 4 O Feruloylquinic Acid Research

Extraction and Purification Techniques

The initial step in studying 4-O-feruloylquinic acid involves its extraction from a complex plant or food matrix. The choice of method depends on the nature of the source material, the desired purity of the extract, and the scale of the operation.

Solid-liquid extraction (SLE) is a conventional and widely used technique for obtaining phenolic compounds, including this compound, from solid materials. researchgate.net This process typically involves maceration, where the plant material is soaked in a solvent to leach out the target compounds. turkjps.org For instance, maceration of roasted coffee beans has been shown to increase the concentration of this compound in the resulting extract. mdpi.com The selection of the solvent is critical; aqueous mixtures of methanol (B129727) or ethanol (B145695) are commonly employed. bibliotekanauki.pl A study on Artemisia campestris used an 8:2 (v/v) ethanol:water mixture with sonication for 30 minutes at room temperature for extraction. turkjps.org

To improve efficiency, intensified extraction methods are often applied. Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. d-nb.info Studies have demonstrated that UAE can significantly increase the yield of chlorogenic acids compared to traditional maceration. d-nb.info Other low-pressure methods that have been explored for related compounds include Soxhlet extraction and vortex-assisted water extraction. mdpi.com

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption and extraction time. bibliotekanauki.pl This technique has been successfully applied to extract this compound from spent coffee grounds (SCG). nih.govnih.gov A study evaluating a combined PLE and resin purification process found that specific conditions could lead to a high recovery of the compound. nih.govresearchgate.net For example, using 16% ethanol as a co-solvent at 90°C during extraction, followed by purification with 80% ethanol, resulted in a 90% recovery of this compound from SCG. nih.govnih.govresearchgate.net

Supercritical Fluid Extraction (SFE) is recognized as a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. ajgreenchem.com SFE offers advantages such as low operating temperatures, which preserve heat-sensitive compounds, and the absence of toxic solvent residues. ajgreenchem.com The selectivity of SFE can be tuned by adjusting pressure and temperature. ajgreenchem.com While CO2 is non-polar, its solvating power for more polar compounds like this compound can be significantly enhanced by adding a co-solvent, such as ethanol. ajgreenchem.com SFE has been compared to PLE for extracting phenolic compounds from asparagus, where a mixture of water and ethanol as a co-solvent yielded the best results. researchgate.net

| Technique | Matrix | Key Parameters | Outcome for this compound (or related isomers) | Reference |

|---|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Spent Coffee Grounds (SCG) | Temperature: 90°C; Solvent: 16% Ethanol | 90% recovery of this compound after purification. | nih.govnih.govresearchgate.net |

| Pressurized Liquid Extraction (PLE) | Artichoke (Cynara scolymus) By-products | Temperature: 40-120°C; Solvent: 50-100% Ethanol | Feruloylquinic acid was putatively identified; recovery varied with conditions. | researchgate.net |

| Supercritical Fluid Extraction (SFE) | Asparagus | Co-solvents: Water and Ethanol | Effective for extracting phenolic acids, including 3-O-feruloylquinic acid. | researchgate.net |

| Solid-Liquid Extraction (Maceration) | Roasted Coffee Beans | Maceration in melon pulp | Increased concentration of this compound. | mdpi.com |

For obtaining high-purity this compound for use as an analytical standard or for detailed biological studies, preparative chromatography is the method of choice. Preparative High-Performance Liquid Chromatography (prep-HPLC) is particularly effective for isolating specific compounds from complex extracts. researchgate.net

One study detailed the simultaneous separation and purification of two chlorogenic acids and five derivatives, including this compound, from Stemona japonica using prep-HPLC. nih.govchemfaces.com This method successfully yielded this compound with a purity of over 90%. researchgate.netnih.govchemfaces.com The process involves scaling up analytical HPLC conditions, using larger columns and higher flow rates to handle larger sample loads. researchgate.net For instance, in the isolation of related caffeoylquinic acids, variables such as mobile phase composition (methanol/aqueous acetic acid), pH, flow rate, and sample loading amount were optimized to maximize resolution and productivity. researchgate.net

Chromatographic Separation and Quantification

Following extraction, chromatographic techniques are essential for separating this compound from its isomers and other co-extracted compounds, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical tool for the analysis of phenolic compounds. scielo.br For this compound, reverse-phase HPLC is typically used, most often with a C18 column. turkjps.orgnih.gov The separation is achieved by using a gradient elution of a mobile phase, which commonly consists of an aqueous acidic solution (e.g., water with formic acid or phosphoric acid) and an organic solvent like methanol or acetonitrile (B52724). turkjps.orgscielo.brchemfaces.com

Detection is frequently performed using a Photodiode Array (PDA) or Diode Array Detector (DAD), which allows for the monitoring of absorbance at specific wavelengths. turkjps.orgscielo.br Feruloylquinic acids show a characteristic maximum absorbance around 325 nm. scielo.brresearchgate.net In a study analyzing coffee infusions, this compound was identified and quantified using HPLC-PDA, where it was distinguished from its 3-O- and 5-O- isomers. scielo.brresearchgate.net

| Matrix | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Coffee | Reverse Phase C18 | Gradient of water/methanol/acetic acid | PDA (325 nm) and MS | scielo.brresearchgate.net |

| Artemisia campestris | Lichrocart RP-18 (250x4 mm, 5 µm) | Gradient of 0.5% formic acid (A) and acetonitrile (B) | PDA and ESI-MS | turkjps.org |

| Lonicera japonica | Zorbax SB-C18 (4.6x250 mm, 5 µm) | Gradient of 0.1% formic acid (A) and acetonitrile (B) | PDA (240-600 nm) and MS/MS | nih.gov |

| Coffea canephorra | Not specified | Gradient of Methanol and 0.2% Formic acid in H2O | UV (254 nm) | chemfaces.com |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and faster analysis times. sci-hub.st This is achieved by using columns packed with smaller particles (typically sub-2 µm). sci-hub.st UHPLC is often coupled with high-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, providing highly accurate mass data for confident compound identification. sci-hub.stnih.govmdpi.com

Several studies have employed UHPLC-MS/MS to identify and characterize this compound. In an analysis of Coptis chinensis extract, UHPLC-Q-TOF-MS was used to identify three isomers of feruloylquinic acid, including this compound, based on their accurate mass-to-charge ratio (m/z 367.10) and specific fragmentation patterns. nih.gov Similarly, a UHPLC-Q-Trap-MS/MS method was developed to analyze fennel extracts, where this compound was quantified. mdpi.com The fragmentation of this compound in negative ion mode is distinct, often showing a characteristic product ion at m/z 173, which helps differentiate it from its isomers. researchgate.netnih.gov

| System | Matrix | Column | Mobile Phase (Gradient) | Reference |

|---|---|---|---|---|

| UHPLC-Q-TOF-MS | Coptis chinensis | Not specified | Not specified | nih.gov |

| UHPLC-Q-Trap-MS/MS | Foeniculum vulgare (Fennel) | Not specified | Not specified | mdpi.com |

| UHPLC-ESI-QqTOF-MS/MS | Roasted Coffee | Not specified | Not specified | nih.gov |

| UHPLC/Q-Orbitrap-MS | Gandouling Pill | Acquity CSH C18 (2.1x100 mm, 1.7 µm) | Water (0.1% formic acid) and Acetonitrile | mdpi.com |

| UHPLC–MS/MS | Amaranthus viridis | Viva C18 (2.1x100 mm, 3.0 µm) | Water (0.1% formic acid) and Methanol (0.1% formic acid) | nih.gov |

Chiral Chromatography for Enantiomeric Separation

While this compound itself is a specific regioisomer, the quinic acid and ferulic acid moieties from which it is formed contain chiral centers. This intrinsic chirality means that enantiomers can exist, which may possess different biological activities. Chiral chromatography is the primary method for separating these enantiomers. chiralpedia.comnih.gov

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful approach for resolving enantiomers. nih.govcsfarmacie.cz The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. chiralpedia.com Common CSPs used for separating chiral compounds, including those similar in structure to this compound, are often based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. chiralpedia.com The choice of the mobile phase, typically a mixture of organic solvents like hexane, methanol, or ethanol, is critical for optimizing the separation. csfarmacie.cz Although direct chiral separation of this compound is not extensively detailed in readily available literature, the principles of chiral chromatography are broadly applicable. For instance, methods have been developed for the enantiomeric separation of other complex molecules in biological fluids using core-shell chiral columns, demonstrating the potential for such applications with this compound. mdpi.com

Another strategy is the indirect method, where the enantiomers are derivatized with a chiral agent to form diastereomers. These diastereomers have distinct physicochemical properties and can be separated on a standard achiral column. nih.gov

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the characterization and identification of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of this compound. In negative ion mode, the precursor ion [M-H]⁻ of this compound is observed at an m/z of 367. researchgate.netmdpi.com The fragmentation of this ion provides characteristic product ions that are diagnostic for its structure.

A key fragmentation pattern involves the cleavage of the ester bond, resulting in ions corresponding to the quinic acid and ferulic acid moieties. A prominent fragment is often observed at m/z 191, which corresponds to the deprotonated quinic acid moiety. researchgate.netmdpi.com Another significant fragment appears at m/z 173, representing the [quinic acid-H₂O-H]⁻ ion. researchgate.netresearchgate.net The presence and relative intensities of these ions are crucial for confirming the presence of the feruloylquinic acid structure. For example, in some studies, this compound is distinguished by a base peak at m/z 173. researchgate.netresearchgate.net

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Significance |

|---|---|---|---|

| 367 [M-H]⁻ | 193 | Ferulic acid moiety | Indicates the presence of the feruloyl group. researchgate.net |

| 367 [M-H]⁻ | 191 | [Quinic acid-H]⁻ | Indicates the presence of the quinic acid moiety. researchgate.netmdpi.com |

| 367 [M-H]⁻ | 173 | [Quinic acid-H₂O-H]⁻ | A diagnostic ion, often the base peak, for the 4-O-acylated position. researchgate.netresearchgate.net |

| 367 [M-H]⁻ | 134 | Fragment of ferulic acid | Further confirms the ferulic acid structure. researchgate.net |

Distinguishing this compound from its regioisomers, such as 3-O-Feruloylquinic acid and 5-O-Feruloylquinic acid, is a significant analytical challenge that can be addressed using multi-stage mass spectrometry (MSn). The relative abundance of specific fragment ions is key to this differentiation. researchgate.net

Hierarchical keys based on LC-MSn fragmentation patterns have been developed for the identification of chlorogenic acid isomers. researchgate.net For feruloylquinic acids, the position of the feruloyl group on the quinic acid ring influences the fragmentation pathway. Typically, 4-O-acylquinic acids are characterized by a base peak at m/z 173 ([quinic acid-H₂O-H]⁻). researchgate.net In contrast, 3-O- and 5-O-feruloylquinic acids often show a base peak at m/z 191 ([quinic acid-H]⁻). researchgate.netmdpi.com The relative intensity of the m/z 193 ion (ferulic acid moiety) can also be used as a diagnostic marker. researchgate.net Advanced techniques like in-source collision-induced dissociation (ISCID) coupled with QTOF-MS have also been shown to effectively discriminate between positional isomers of chlorogenic acids. nih.gov

| Isomer | Precursor Ion (m/z) | Base Peak (m/z) | Other Diagnostic Ions (m/z) |

|---|---|---|---|

| 3-O-Feruloylquinic acid | 367 [M-H]⁻ | 193 or 191 | 173, 134 researchgate.net |

| This compound | 367 [M-H]⁻ | 173 | 193, 191 researchgate.netresearchgate.net |

| 5-O-Feruloylquinic acid | 367 [M-H]⁻ | 191 | 173, 193 mdpi.com |

Metabolomics studies, which aim to comprehensively analyze the small molecules in a biological system, frequently identify this compound in complex matrices like plant extracts and biological fluids. nih.govsemanticscholar.org LC-MS is a cornerstone of these metabolomics workflows due to its sensitivity and selectivity. nih.gov In such studies, this compound is often identified as part of the broader class of chlorogenic acids. nih.gov The combination of retention time and MS/MS fragmentation data allows for its tentative or confirmed identification within a complex mixture of metabolites. mdpi.com For example, metabolomic profiling has been used to identify signatory metabolic profiles, including this compound, to discriminate between different plant cultivars. semanticscholar.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural confirmation of organic molecules, including this compound and its isomers. nih.govnyu.edu While MS provides information on mass and fragmentation, NMR provides detailed information about the connectivity of atoms and the 3D structure of the molecule. nyu.edu

Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), are used to assign all the proton and carbon signals in the molecule. nih.gov These assignments allow for the definitive confirmation of the feruloyl group's position on the quinic acid ring. For instance, the chemical shifts of the protons on the quinic acid ring, particularly the proton at the esterified position (H-4), are significantly affected by the attachment of the feruloyl group. nyu.edu Studies have combined NMR data with quantum chemistry calculations to determine the three-dimensional structures of 3-, 4-, and 5-O-feruloylquinic acids in different solutions. nyu.edu

Analytical Standards and Reference Material Development

The availability of high-purity analytical standards and reference materials is fundamental for the accurate quantification and identification of this compound. pubcompare.ai These standards are used to confirm the identity of a peak in a chromatogram by comparing its retention time and mass spectrum with that of the known compound. They are also essential for creating calibration curves for quantitative analysis. pubcompare.ai

Several chemical suppliers offer this compound as a reference substance, often with a certificate of analysis detailing its purity, which is typically determined by HPLC. phytolab.comsigmaaldrich.comsigmaaldrich.com These primary reference standards are certified for their absolute purity, taking into account chromatographic purity, water content, residual solvents, and inorganic impurities. phytolab.com The availability of such well-characterized reference materials ensures the reliability and accuracy of analytical data across different laboratories and studies. pubcompare.ailgcstandards.com

Vi. Biological Activities and Molecular Mechanisms of 4 O Feruloylquinic Acid in Vitro/ex Vivo/computational

Antioxidant Activity and Oxidative Stress Modulation

4-O-Feruloylquinic acid demonstrates notable antioxidant properties through various mechanisms, contributing to the modulation of oxidative stress. These activities have been observed in several in vitro and computational studies.

Radical Scavenging Mechanisms

The antioxidant capacity of this compound is significantly attributed to its ability to scavenge free radicals. Computational studies have explored the mechanisms behind this activity, primarily focusing on Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF). rsc.org In lipid environments, the HAT mechanism is considered the exclusive pathway for radical scavenging. researchgate.net Conversely, in aqueous solutions, both HAT and SET mechanisms are viable. researchgate.net

The structure of feruloylquinic acids, including the 4-O- isomer, features hydroxyl groups on the aromatic ring which are crucial for their antioxidant action. mdpi.com These compounds can directly scavenge free radicals, a property that is influenced by their unique molecular structure. mdpi.com Studies comparing different isomers of feruloylquinic acid have shown that their antioxidant potential can vary, though they are generally recognized as potent antioxidants. nih.govscielo.br For instance, extracts containing this compound have demonstrated significant scavenging activity against radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov

The table below summarizes the radical scavenging activity of extracts containing this compound from various studies.

| Radical | Source/Extract | Method | Finding |

| DPPH | Murraya paniculata extracts | In vitro assay | Ethyl acetate (B1210297) fraction, containing this compound, showed potent scavenging activity. |

| ABTS | Cleome droserifolia methanolic extract | In vitro assay | The extract exhibited linear scavenging activity, with maximal effect at 1 mg/mL. nih.gov |

| Hydroperoxyl radical | Computational study | DFT calculations | Feruloylquinic acids are potent scavengers in both polar and lipid media. nih.gov |

Enzyme Inhibition Related to Oxidative Processes (e.g., Xanthine (B1682287) Oxidase)

This compound also contributes to modulating oxidative stress by inhibiting enzymes involved in the production of reactive oxygen species (ROS). One such enzyme is xanthine oxidase (XO), which catalyzes the conversion of hypoxanthine (B114508) to xanthine and then to uric acid, generating superoxide (B77818) radicals in the process. nih.govnih.gov

In vitro and in silico studies have demonstrated that feruloylquinic acid derivatives can inhibit XO activity. nih.govchemfaces.com Computational docking studies suggest that these compounds can bind to the active site of the XO enzyme, particularly at the molybdenum center, thereby inhibiting its function. nih.govnih.gov While some studies have focused on the 5-O-feruloylquinic acid isomer, the findings suggest a broader inhibitory potential for the feruloylquinic acid class. nih.govresearchgate.net For example, chlorogenic acids, including feruloylquinic acid derivatives, isolated from coffee were found to quench xanthine oxidase-generated radical species. chemfaces.com

The table below presents findings on the inhibition of xanthine oxidase by compounds related to this compound.

| Enzyme | Compound/Extract | Method | Finding |

| Xanthine Oxidase | Chlorogenic acids from coffee (including feruloylquinic acids) | In vitro radical scavenging assay | Quenched XO-generated radicals by 21-51% at 10 µM. chemfaces.com |

| Xanthine Oxidase | 5-O-Feruloylquinic acid | Computational (in silico) | Shows good affinity with the active site of the XO enzyme and forms stable complexes. researchgate.net |

Anti-inflammatory Effects (In Vitro)

Phenolic acids, a class of compounds that includes this compound, are recognized for their significant anti-inflammatory properties. nih.gov These compounds are being explored for their potential in developing anti-inflammatory drugs and functional foods. nih.gov

Inhibition of Inflammatory Pathways

Research indicates that this compound, along with other phenolic compounds, can modulate inflammatory responses by targeting key signaling pathways. nih.govijfmr.com While specific studies on the 4-O- isomer are limited, related compounds like 3-O-feruloylquinic acid have been shown to exert anti-inflammatory effects by significantly reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. ijfmr.com This inhibition is associated with the suppression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the nuclear factor-κB (NF-κB) pathway. ijfmr.com

Extracts containing this compound have been investigated for their anti-inflammatory potential. For example, an extract of Shiyiwei Golden Pill containing this compound was found to suppress the levels of NO and pro-inflammatory cytokines in RAW264.7 cells. nih.gov Similarly, extracts from Gynura species, which contain feruloylquinic acids, have demonstrated anti-inflammatory effects through the modulation of various signaling pathways, including MAPK and NF-κB. frontiersin.org However, some studies on extracts from Scorzonera hieraciifolia, which also contain feruloylquinic acid derivatives, showed low inhibitory effects on COX-1 and COX-2 enzymes. researchgate.net

The table below summarizes the in vitro anti-inflammatory effects observed in studies involving this compound or related compounds.

| Cell Line/Model | Treatment | Key Findings |

| RAW 264.7 cells | Shiyiwei Golden Pill extract (containing this compound) | Suppressed NO and pro-inflammatory cytokine levels. nih.gov |

| RAW 264.7 cells | 3-O-Feruloylquinic acid | Reduced NO production; suppressed iNOS, COX-2, IL-1β, IL-6, and NF-κB expression. ijfmr.com |

| - | Scorzonera hieraciifolia extracts | Low inhibition of COX-1 and COX-2 enzymes. researchgate.net |

Antimicrobial Activity (In Vitro)

The antimicrobial properties of plant extracts containing this compound have been evaluated in several in vitro studies. These studies suggest a potential role for this compound in inhibiting the growth of various microorganisms.

An extract of Murraya paniculata, in which this compound was identified, exhibited potent antimicrobial activity. Specifically, the ethyl acetate fraction of the extract showed the highest inhibitory effects against bacteria such as Streptococcus pneumoniae, Escherichia coli, and Bacillus subtilis, as well as fungi like Aspergillus fumigatus, Syncephalastrum racemosum, and Geotrichum candidum.

Similarly, fractions from Cordiera sessilis stem bark, containing feruloylquinic acid isomers, were evaluated for their antimicrobial activity. scielo.br While the study identified the presence of these compounds, the specific contribution of this compound to the observed activity was not detailed. Some studies on extracts containing feruloylquinic acid derivatives have reported no significant antimicrobial activity against the tested bacteria and fungi. researchgate.net It is important to note that some sources have mentioned anti-AIV (H5N1) activity for derivatives of this compound, but not for the compound itself. chemfaces.com

The table below presents the antimicrobial activity of extracts containing this compound.

| Extract Source | Target Microorganisms | Key Findings |

| Murraya paniculata (ethyl acetate fraction) | S. pneumoniae, E. coli, B. subtilis, A. fumigatus, S. racemosum, G. candidum | Exhibited the highest inhibitory effects among the tested fractions. |

| Scorzonera hieraciifolia | Various bacteria and fungi | No significant antimicrobial activity was determined. researchgate.net |

Neurogenesis Promotion and Neuroprotective Effects (In Vitro/Ex Vivo)

Feruloylquinic acids, including the 4-O- isomer, have been investigated for their potential to promote neurogenesis and exert neuroprotective effects. These compounds are believed to offer therapeutic potential for neurodegenerative diseases. nih.govnih.gov

Feruloylquinic acids are known to have neuroprotective effects, which are partly attributed to their ability to upregulate endogenous antioxidant enzymes and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov In vitro and ex vivo studies have shown that extracts containing this compound can have neuroprotective properties. For example, extracts from Anthemis species were found to be non-toxic to HypoE22 neuronal cells and showed potential in ex vivo models of neurotoxicity. mdpi.com

Studies on neural stem cells (NSCs) from adult mouse brains have indicated that cinnamoylquinic acids, including feruloylquinic acids, can promote neurogenesis. nih.govnih.govresearchgate.net These compounds have been shown to improve NSC proliferation and differentiation into neurons and glial cells. nih.govnih.gov While much of the research has focused on other isomers or derivatives, the general class of feruloylquinic acids is considered promising for enhancing neurogenesis. nih.govnih.govresearchgate.net For instance, they have been shown to activate signaling pathways like the ErbB, AKT, and MAPK pathways, which are crucial for neural development. nih.govresearchgate.net The neuroprotective effects of chlorogenic acids, including feruloylquinic acids, have also been demonstrated in various in vitro and in vivo models of neurological diseases. scielo.br

The table below summarizes the findings related to the neurogenesis and neuroprotective effects of this compound and related compounds.

| Model System | Treatment | Key Findings |

| Adult Mouse Neural Stem Cells | Cinnamoylquinic acids (including FQAs) | Promoted NSC proliferation and differentiation; activated ErbB, AKT, and MAPK pathways. nih.govnih.govresearchgate.net |

| HypoE22 Neuronal Cells | Anthemis species extracts (containing this compound) | Extracts were non-toxic and showed potential neuroprotective effects in ex vivo models. mdpi.com |

| PC-12 cells | Chlorogenic acids from coffee (including feruloylquinic acids) | Protected against H2O2-induced apoptosis by inhibiting mitochondrial membrane depolarization and caspase-9 activation. chemfaces.com |

Effects on Neural Stem Cell Proliferation and Differentiation

Research into the neurogenic potential of cinnamoylquinic acids has highlighted the promising effects of feruloylquinic acid (FQA) derivatives on neural stem cells (NSCs). While direct studies on this compound are limited, investigations into structurally related compounds like 3,4,5-tri-feruloylquinic acid (TFQA) provide significant insights. In studies using NSCs from adult mice brains, TFQA treatment was shown to improve gene expression related to both NSC proliferation and the differentiation into neuronal and glial cells. nih.govresearchgate.netacs.org After a two-week incubation period, treatment with TFQA led to an enhancement in neurogenesis and synapse growth when compared to untreated NSCs. nih.govresearchgate.net

Specifically, TFQA treatment was observed to significantly regulate the expression of genes crucial for both proliferation and differentiation. nih.govresearchgate.net These findings suggest that feruloylquinic acids have the potential to promote the generation of new neural cells, a process vital for brain plasticity and repair. Further research on specific isomers like this compound is warranted to delineate their precise contributions to these neurogenic effects.

Modulation of Key Signaling Pathways (e.g., ErbB, AKT, MAPK)

The neurogenic effects of feruloylquinic acid derivatives appear to be mediated through the modulation of critical intracellular signaling pathways. Microarray assays on neural stem cells treated with 3,4,5-tri-feruloylquinic acid (TFQA) revealed a significant activation of the Erythroblastic oncogene B (ErbB) signaling pathway. nih.govresearchgate.netacs.org The ErbB pathway is a key regulator of cell proliferation, differentiation, and survival in the nervous system.

Downstream of the ErbB pathway, significant activation of protein kinase B (AKT) and mitogen-activated protein kinase (MAPK) kinases was also observed in TFQA-treated NSCs. nih.govresearchgate.netacs.org The activation of these kinases is crucial for relaying the neurogenic signals initiated by the ErbB receptors. For instance, the activation of the ErbB signaling pathway, which includes receptors like EGFR, ERBB2, ERBB3, and ERBB4, is known to induce neural differentiation and neuronal survival. nih.gov TFQA treatment was found to enrich the expression of these receptors. nih.gov Furthermore, TFQA treatment remarkably regulated the differentiation gene jun proto-oncogene (Jun) and also induced the proliferation gene myelocytomatosis oncogene (Myc), both of which are connected to these signaling cascades. nih.govresearchgate.net

Table 1: Signaling Pathways and Genes Modulated by Feruloylquinic Acid Derivatives in Neural Stem Cells

| Signaling Pathway/Gene | Effect of TFQA Treatment | Associated Function | Reference |

|---|---|---|---|

| ErbB Signaling Pathway | Significant Activation | Neurogenesis, Cell Proliferation, Differentiation, Survival | nih.gov, researchgate.net, acs.org |

| AKT Kinase | Significant Activation | Downstream receptor of ErbB signaling, cell survival | nih.gov, researchgate.net, acs.org |

| MAPK Kinase | Significant Activation | Downstream receptor of ErbB signaling, cell differentiation | nih.gov, researchgate.net, acs.org |

| Jun Proto-Oncogene | Remarkable Regulation | Neuronal Differentiation | nih.gov, researchgate.net |

| Myc Oncogene | Induced Expression | Neural Stem Cell Proliferation and Differentiation | nih.gov, researchgate.net |

Comparative Studies with Other Cinnamoylquinic Acids

Comparative studies between different cinnamoylquinic acids have been instrumental in understanding their structure-activity relationships concerning neurogenesis. A key study compared the effects of 3,4,5-tri-feruloylquinic acid (TFQA) with its structural analog, 3,4,5-tri-caffeoylquinic acid (TCQA), on adult mouse neural stem cells (NSCs). nih.govresearchgate.netacs.org Both compounds demonstrated a significant ability to improve synapse growth and neurogenesis. nih.govresearchgate.net

However, quantitative real-time polymerase chain reaction (PCR) assays revealed that TFQA exhibited more outstanding capabilities for promoting both neural proliferation and differentiation in NSCs compared to TCQA. nih.govresearchgate.netacs.org While both compounds activated the ErbB, AKT, and MAPK signaling pathways, they showed differences in the regulation of key genes. nih.gov TCQA treatment most significantly regulated the proliferation gene Myc. nih.govresearchgate.net In contrast, TFQA treatment not only induced Myc but also remarkably upregulated the differentiation gene Jun, which was identified as the gene with the most significant connections in the TFQA-treated network. nih.govresearchgate.net These findings suggest that the feruloyl moiety confers a greater potential for promoting neurogenesis, highlighting TFQA as a potentially more potent therapeutic agent for neurodegenerative diseases compared to TCQA. nih.govresearchgate.netacs.org

Effects on Osteoblast Differentiation (In Vitro)

In addition to its neurogenic potential, this compound has been investigated for its effects on bone metabolism. A study involving the mouse mesenchymal stem cell line C3H10T1/2 demonstrated that quinic acid derivatives, including this compound, promoted osteogenic differentiation. e-nps.or.kre-nps.or.kr Mesenchymal stem cells are pluripotent cells that can differentiate into various cell types, including osteoblasts (bone-forming cells) and adipocytes (fat cells). e-nps.or.kr

In this in vitro model, this compound (referred to as compound 3 in the study) was found to significantly upregulate the gene expression of alkaline phosphatase (ALP). e-nps.or.kre-nps.or.kr ALP is a critical early marker of osteoblast differentiation and plays a key role in bone mineralization. These findings suggest that this compound can modulate the differentiation of mesenchymal stem cells, favoring the osteogenic lineage. This bioactivity indicates its potential as a therapeutic agent for bone-related disorders like osteoporosis. e-nps.or.kre-nps.or.kr The related compound, ferulic acid, has also been shown to rescue radiation-induced impairments in skeletal stem cells and promote bone repair by activating the p38/MAPK and ERK/MAPK pathways. nih.gov

Table 2: Effect of this compound on Osteoblast Differentiation Marker

| Compound | Cell Line | Key Marker | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | C3H10T1/2 (Mouse Mesenchymal Stem Cells) | Alkaline Phosphatase (ALP) | Significant Upregulation of Gene Expression | e-nps.or.kr, e-nps.or.kr |

Antiviral Activity (In Vitro)

The potential antiviral properties of this compound have been explored in a limited number of in vitro studies. In one such study, this compound was isolated from Stemona japonica along with other chlorogenic acid derivatives. chemfaces.comnih.gov These compounds were subsequently evaluated for their inhibitory activity against the avian influenza virus (AIV) subtype H5N1 using a Neutral Red uptake assay. chemfaces.comnih.gov